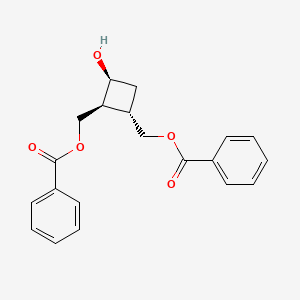

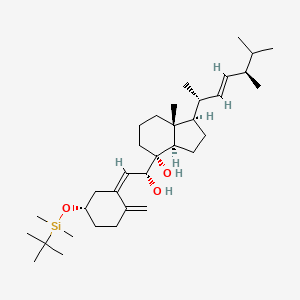

![molecular formula C₁₃H₁₅NO B1146946 (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine CAS No. 196597-61-2](/img/structure/B1146946.png)

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest falls within a category of organic molecules that can exhibit unique chemical behaviors and structural features, making them subjects for detailed study. Their synthesis and properties are crucial for developing potential applications in material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from readily available precursors. For instance, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ), affords a sequence of reactions leading to a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene product (Sobenina et al., 2011). Such synthetic pathways highlight the complexity and creativity in organic synthesis towards structurally complex molecules.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, FTIR, and X-ray crystallography. For example, the crystal structure of a related molecule was redetermined, revealing its almost planar indeno group and the angle it makes with the furan ring, demonstrating the intricate geometry these molecules can adopt (Pereira Silva et al., 2009).

科学的研究の応用

Kinetic Resolution in Synthesis

The chiral indan derivative related to (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine was synthesized through enzyme-catalyzed asymmetric hydrolysis. This process involved using Bacillus sp. SUI-12 for high enantioselectivity, serving as a key intermediate for melatonin receptor agonist TAK-375 synthesis. This highlights its application in producing enantiomerically pure compounds crucial for drug development (Tarui et al., 2002).

Crystal Structure Analysis

The crystal structure of a closely related compound, ethyl (3a-cis)-3a,8b-dihydroxy-2-methyl-4-oxo-3a,8b-dihydro-4H-indeno[1,2-b]furan-3-carboxylate monohydrate, was redetermined to provide detailed atomic coordinates. This research underscores the compound's structural significance and potential for further chemical applications (Pereira Silva et al., 2009).

Synthesis of Ramelteon

An efficient process for synthesizing Ramelteon, a sedative-hypnotic drug, incorporates a derivative of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine. This showcases the compound's utility in streamlining drug synthesis, highlighting a novel method that significantly improves yield and efficiency (Xiao et al., 2015).

Novel and Practical Syntheses

The compound's derivatives have been explored for novel and practical syntheses of various chemical entities, demonstrating its versatility and potential as a chemical precursor. These applications underscore the compound's role in facilitating diverse synthetic strategies and chemical transformations (Sobenina et al., 2011).

Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake

Research has developed dual PDE4 inhibitor/SSRIs by linking a novel SSRI to a PDE4 inhibitor, demonstrating antidepressant-like activity. This highlights its potential in psychiatric medication development, offering a multifaceted approach to treating depression (Cashman et al., 2009).

将来の方向性

特性

IUPAC Name |

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYNBBSULBXPJL-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCN)C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\CN)/C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

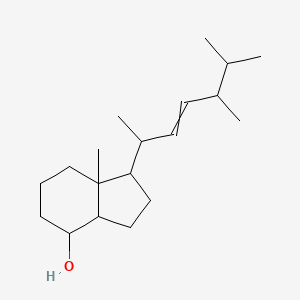

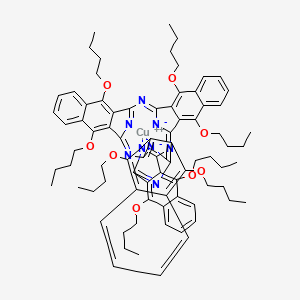

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)